![molecular formula C15H12BrF3N2O2 B2811365 5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide CAS No. 1798489-59-4](/img/structure/B2811365.png)
5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide
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Overview
Description
5-bromo-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)nicotinamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is commonly referred to as "BPTES" and is known for its ability to inhibit the activity of glutaminase, an enzyme that plays a critical role in cancer cell metabolism.
Scientific Research Applications
Synthesis and Antibacterial Activity
A study by Bheemanapalli et al. (2008) highlights the synthesis of a series of 2,3,5,7-substituted-pyrido[2,3-d]pyrimidin-4(3H)-one derivatives from 2-amino-N,6-substituted phenyl-4-(trifluoromethyl or methyl)nicotinamides. These compounds were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing promising activity (Bheemanapalli, Akkinepally, & Pamulaparthy, 2008).
Affinities for Receptors
Hirokawa, Yoshida, and Kato (1998) synthesized a series of N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives and evaluated them for binding to 5-HT3 and dopamine D2 receptors. Among these, certain derivatives displayed potent affinities for both receptor types, suggesting potential applications in neurological or psychiatric disorders (Hirokawa, Yoshida, & Kato, 1998).
Synthesis of Nilotinib
Wang Cong-zhan (2009) described the synthesis process of the antitumor agent nilotinib, starting from 5-bromo-3-(trifluoromethyl)phenylamine. This detailed synthesis pathway underscores the importance of such compounds in the development of cancer treatments (Wang Cong-zhan, 2009).
Isosteric and Isoelectronic Analogues of Nicotinamide Nucleoside
Kabat, Pankiewicz, and Watanabe (1987) synthesized 5-beta-D-ribofuranosylnicotinamide and its N-methyl derivative, demonstrating their isosteric and isoelectronic analogues to nicotinamide nucleoside. These compounds could have implications in nucleoside research and drug development (Kabat, Pankiewicz, & Watanabe, 1987).
Potential Antimicrobial Agents
Doraswamy and Ramana (2013) investigated the synthesis and characterization of substituted phenyl azetidines, starting from 2-(4-bromo phenyl) methyl cyanide, for their antimicrobial properties. This research contributes to the discovery of new antimicrobial agents (Doraswamy & Ramana, 2013).
Mechanism of Action
Mode of Action
It is known that the compound may participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound may be involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
properties
IUPAC Name |
5-bromo-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3N2O2/c16-12-5-10(6-20-7-12)14(23)21-8-13(22)9-1-3-11(4-2-9)15(17,18)19/h1-7,13,22H,8H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGUSBPCFNWJRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CNC(=O)C2=CC(=CN=C2)Br)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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